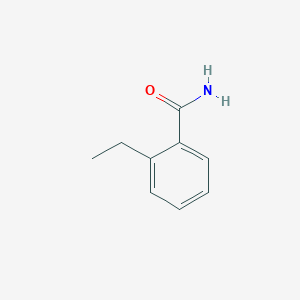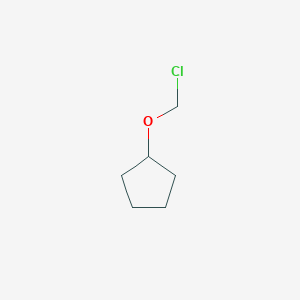
5-Brom-4-methyl-2-phenyl-1,3-oxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Bromo-4-methyl-2-phenyl-1,3-oxazole" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. Oxazole derivatives are known for their diverse range of biological activities and applications in material science, particularly in the field of nonlinear optical (NLO) materials due to their electronic properties.
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions and the functionalization of pre-existing oxazole rings. For instance, the synthesis of related compounds such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves experimental and theoretical investigations, including the use of computational software to optimize molecular structures and predict vibrational frequencies . Similarly, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in a methanol medium is another example of how oxazole derivatives can be synthesized, yielding high-purity compounds .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of 10-bromo-2, 3, 5, 6, 7, 11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one was determined using the three-dimensional Patterson method, revealing the trans orientation of substituents with respect to the oxazole ring . Similarly, the structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was solved by the single-crystal X-ray method, providing detailed insights into the molecular geometry .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, the reaction of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with halogen-containing compounds like bromoacetone and chloroacetamide leads to the formation of new compounds . Additionally, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone results in the formation of indazole diones, which upon reaction with bromine, yield mono- and dibromo derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are crucial for their potential applications. For example, the linear and nonlinear optical susceptibilities of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole were investigated theoretically, revealing a direct energy gap and significant second-order optical susceptibility tensor components, indicating potential for NLO applications . The HOMO and LUMO analysis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole helps in understanding the charge transfer within the molecule, which is essential for its antimicrobial properties and NLO applications . The Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insight into the intermolecular interactions, which are important for crystal engineering and material design .
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
5-Brom-4-methyl-2-phenyl-1,3-oxazol wird in Anwendungen der Proteomikforschung eingesetzt. Die Proteomik befasst sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann in diesem Bereich als Spezialprodukt zur Untersuchung von Proteininteraktionen und -dynamik verwendet werden .
Antimicrobial Potential
Oxazolderivate, einschließlich this compound, wurden auf ihr antimikrobielles Potenzial untersucht. Sie werden synthetisiert und auf ihre Aktivität gegen verschiedene mikrobielle Stämme getestet, was zur Entwicklung neuer antimikrobieller Mittel beiträgt .
Leadverbindung für die Medikamentenentwicklung
Aufgrund ihrer breiten biologischen Aktivitäten dienen Oxazole als Leitverbindungen in der Medikamentenentwicklung. Sie zeigen entzündungshemmende, antituberkulöse, anti-HIV- und TRPV1-Antagonistaktivitäten, die für die Entwicklung neuer Therapeutika entscheidend sind .
Eisen-Chelatbildende Fähigkeit
Einige Oxazol-enthaltende Naturstoffe, wie Hinduchelins, haben ein potenzielles Eisen-Chelatbildvermögen. Diese Eigenschaft ist für medizinische Anwendungen von Bedeutung, bei denen die Kontrolle des Eisengehalts erforderlich ist, z. B. bei bestimmten Anämien oder Metalüberladungszuständen .
Korrosionsschutzmittel
Oxazolderivate können als Korrosionsschutzmittel für Materialien wie Edelstahl verwendet werden. Diese Anwendung ist in industriellen Umgebungen wichtig, in denen Korrosionsbeständigkeit für die Aufrechterhaltung der Integrität von Metallkonstruktionen unerlässlich ist .
Antioxidans und Anti-Aging
Diese Verbindungen zeigen auch vielversprechende Eigenschaften als Antioxidantien und Anti-Aging-Mittel. Ihre Fähigkeit, oxidativen Stress zu hemmen, macht sie zu Kandidaten für die Aufnahme in Hautpflegeprodukten oder Nahrungsergänzungsmitteln, die auf die Förderung von Gesundheit und Langlebigkeit abzielen .
Pestizide und Herbizide
Die chemischen Eigenschaften von Oxazolen ermöglichen ihre Verwendung in landwirtschaftlichen Anwendungen wie Pestiziden und Herbiziden. Sie schützen Nutzpflanzen vor Schädlingen und Unkraut und tragen so zu einem besseren Ertrag und einer höheren Lebensmittelproduktion bei .
Antitumoraktivität
Oxazolderivate wurden synthetisiert und auf ihre Antitumoraktivität gegen verschiedene menschliche Krebszelllinien getestet. Ihre Fähigkeit, das Tumorwachstum zu hemmen, macht sie in der Krebsforschung und bei Behandlungsstrategien wertvoll .
Safety and Hazards
Wirkmechanismus
The mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its chemical structure and the functional groups it contains. For example, the bromine atom in “5-Bromo-4-methyl-2-phenyl-1,3-oxazole” could potentially undergo various reactions, such as electrophilic aromatic substitution .
Environmental factors that can influence the action, efficacy, and stability of a compound include temperature, pH, and the presence of other chemicals. For example, certain compounds can degrade or react under specific conditions, which can affect their stability and activity .
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQQHNFHCQSTBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571577 |
Source


|
| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21354-98-3 |
Source


|
| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




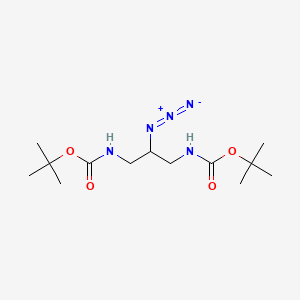


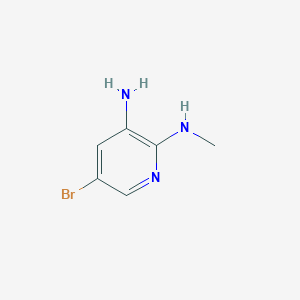

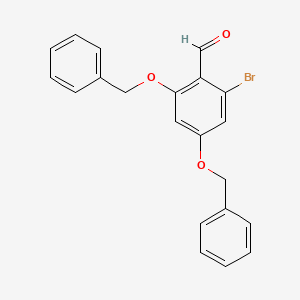
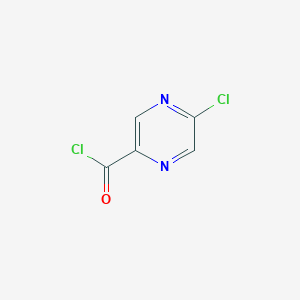
![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)

